molecular formula C11H11ClN4 B8438496 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine

6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B8438496
M. Wt: 234.68 g/mol
InChI Key: CLHSJNXZMGDGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclobutanone in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c12-9-5-4-8-10(16-9)11(14-6-13-8)15-7-2-1-3-7/h4-7H,1-3H2,(H,13,14,15)

InChI Key

CLHSJNXZMGDGIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.100 g, 0.500 mmol), cyclobutanamine (0.047 ml, 0.550 mmol), PdCl2(dppf)-CH2Cl2Adduct (4.08 mg, 5.00 mmol) and sodium tert-butoxide (0.096 g, 1.00 mmol) in dioxane (2.50 ml) was refluxed for 4 hours. After cooling to room temperature, the reaction mixture was filtered through a Celite pad and washed with CH2Cl2. The filtrate was concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=1:1) to give 6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine (0.098 g, 84%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 1.79-1.89 (2H, m), 2.06-2.17 (2H, m), 2.48-2.56 (2H, m), 4.71-4.82 (1H, m), 7.11 (1H, brs), 7.61 (1H, d, J=8.8 Hz), 8.03 (1H, d, J=8.8 Hz), 8.61 (1H, s).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
4.08 mg
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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